molecular formula C9H9ClN2 B3037825 2-[(3-Chlorobenzyl)amino]acetonitrile CAS No. 63086-18-0

2-[(3-Chlorobenzyl)amino]acetonitrile

Cat. No.: B3037825
CAS No.: 63086-18-0
M. Wt: 180.63 g/mol
InChI Key: QODHOPGIXQTFOQ-UHFFFAOYSA-N
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Description

2-[(3-Chlorobenzyl)amino]acetonitrile is a chemical compound with the molecular formula C9H9ClN2. It is known for its unique chemical structure and potential biological activity. This compound has gained significant attention in various fields of research due to its diverse applications and properties.

Scientific Research Applications

2-[(3-Chlorobenzyl)amino]acetonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Future Directions

The future directions for “2-[(3-Chlorobenzyl)amino]acetonitrile” could potentially involve the use of non-toxic cyanation agents and cyanide sources in its synthesis . This could lead to safer and more environmentally friendly methods of producing this compound and others like it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chlorobenzyl)amino]acetonitrile typically involves the reaction of 3-chlorobenzylamine with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The industrial process may also incorporate purification steps, such as recrystallization or chromatography, to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorobenzyl)amino]acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Bromobenzyl)amino]acetonitrile
  • 2-[(3-Fluorobenzyl)amino]acetonitrile
  • 2-[(3-Methylbenzyl)amino]acetonitrile

Uniqueness

2-[(3-Chlorobenzyl)amino]acetonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications .

Properties

IUPAC Name

2-[(3-chlorophenyl)methylamino]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6,12H,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODHOPGIXQTFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101240464
Record name Acetonitrile, 2-[[(3-chlorophenyl)methyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63086-18-0
Record name Acetonitrile, 2-[[(3-chlorophenyl)methyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63086-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonitrile, 2-[[(3-chlorophenyl)methyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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